1-butyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1-butyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the Difluoromethyl Group: This step often involves difluoromethylation reactions, which can be carried out using reagents like difluoromethyl bromide under basic conditions.
Attachment of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions, using 3,4-dimethoxybenzene as a starting material.
Butylation and Methylation: These steps involve alkylation reactions using butyl and methyl halides in the presence of strong bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-butyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, where nucleophiles like amines or thiols can replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
1-butyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-butyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The dimethoxyphenyl group can participate in hydrogen bonding and π-π interactions with proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-butyl-4-(trifluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-butyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-ethyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1-butyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the specific combination of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both difluoromethyl and dimethoxyphenyl groups can enhance its pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H23F2N3O2 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-butyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C20H23F2N3O2/c1-5-6-9-25-20-18(12(2)24-25)14(19(21)22)11-15(23-20)13-7-8-16(26-3)17(10-13)27-4/h7-8,10-11,19H,5-6,9H2,1-4H3 |
InChI Key |
BRMUYPZDUSASOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(F)F |
Origin of Product |
United States |
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